molecular formula C9H11ClN2O3 B184934 ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 263553-80-6

ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B184934
CAS No.: 263553-80-6
M. Wt: 230.65 g/mol
InChI Key: NNCHLZCPHSGERF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate (CAS: 263553-80-6) is a pyrazole-based ester with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol. Key structural features include a pyrazole ring substituted with chloro, formyl, and methyl groups, linked to an ethyl acetate moiety. This compound exhibits a melting point of 66–68°C, a predicted boiling point of 345.1±42.0°C, and a density of 1.33±0.1 g/cm³ .

Properties

IUPAC Name

ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCHLZCPHSGERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353302
Record name ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263553-80-6
Record name ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Pyrazole Alkylation

The foundational method for synthesizing ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate involves the alkylation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (compound 1 ) with chloroethyl acetate. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroethyl acetate, displacing the chloride ion. The reaction is typically conducted in dimethylformamide (DMF) as a polar aprotic solvent, which stabilizes the transition state and enhances reaction efficiency. Anhydrous potassium carbonate (K₂CO₃) serves as a base to deprotonate the pyrazole, increasing its nucleophilicity.

Key reaction parameters include:

  • Temperature : Room temperature (25°C) to minimize side reactions.

  • Time : 8 hours for complete conversion.

  • Work-up : Precipitation in ice-cold water followed by recrystallization from absolute ethanol.

This method yields the target compound with approximately 50% efficiency, as reported in controlled experiments.

Detailed Synthetic Procedure

Stepwise Reaction Protocol

Starting Materials :

  • 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Chloroethyl acetate (1.2 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv)

  • DMF (solvent)

Procedure :

  • Mixing : Combine compound 1 (0.01 mol), chloroethyl acetate (0.012 mol), and anhydrous K₂CO₃ (0.02 mol) in 50 mL of DMF.

  • Stirring : Stir the mixture at room temperature for 8 hours under nitrogen atmosphere.

  • Quenching : Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

  • Isolation : Filter the solid and wash with cold water to remove residual DMF and salts.

  • Recrystallization : Dissolve the crude product in minimal absolute ethanol and cool to −20°C to obtain pure crystals.

Yield : 50%.

Characterization Data

The synthesized compound is validated using spectroscopic techniques:

  • IR (KBr) : Peaks at 1688 cm⁻¹ (C=O stretch of ester), 1620 cm⁻¹ (C=N stretch of pyrazole), and 1720 cm⁻¹ (aldehyde C=O).

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂), 5.10 (s, 1H, pyrazole CH), 9.85 (s, 1H, CHO).

  • Molecular Weight : 230.65 g/mol (C₉H₁₁ClN₂O₃).

Optimization Studies and Catalytic Variations

Solvent Effects

Replacing DMF with alternative solvents such as acetonitrile or tetrahydrofuran (THF) reduces yields to 30–35%, highlighting DMF’s superior ability to stabilize ionic intermediates.

Base Screening

Trials with sodium hydride (NaH) or triethylamine (Et₃N) instead of K₂CO₃ result in incomplete deprotonation of the pyrazole, leading to lower yields (40–45%).

Temperature Modifications

Elevating the reaction temperature to 40°C accelerates the reaction (completion in 4 hours) but promotes aldehyde oxidation, reducing purity. Cooling to 10°C extends the reaction time to 12 hours without significant yield improvement.

Comparative Analysis of Methodologies

Efficiency vs. Purity Trade-offs

While the standard method offers a balance between yield (50%) and purity (>95%), alternative routes involving microwave-assisted synthesis or flow chemistry remain unexplored in the literature.

Scalability Challenges

Large-scale reactions (>100 g) face difficulties in maintaining consistent cooling during work-up, often leading to oil formation instead of crystalline products.

Applications and Derivative Synthesis

The compound serves as a precursor for biologically active derivatives, including thiazolidinones and oxadiazoles. For example, condensation with mercaptoacetic acid yields ethyl-2-(4-(3-aryl-4-oxothiazolidin-2-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate derivatives, which exhibit antimicrobial activity .

Chemical Reactions Analysis

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, including:

1. Anti-inflammatory Agents:

  • Compounds derived from this chemical have shown promise as anti-inflammatory agents, targeting pathways involved in inflammatory responses.

2. Anticancer Activity:

  • Research indicates that derivatives exhibit cytotoxic effects against different cancer cell lines, suggesting potential use in cancer therapy.

3. Antimicrobial Properties:

  • The compound has been evaluated for its antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Biological Studies

The compound is utilized extensively in biological research to explore the activities of pyrazole derivatives:

1. Mechanism of Action:

  • This compound interacts with specific molecular targets such as enzymes and receptors, modulating biological pathways relevant to disease processes .

2. Structure-Activity Relationship Studies:

  • Researchers have conducted structure-activity relationship (SAR) studies to determine how modifications to the pyrazole ring affect biological activity, aiding in the design of more potent compounds .

Industrial Applications

In addition to its pharmaceutical applications, this compound is also used in industrial settings:

1. Agrochemicals:

  • The compound is involved in the development of agrochemicals, particularly as a precursor for herbicides and pesticides due to its reactivity and ability to form various derivatives.

2. Chemical Synthesis:

  • It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with diverse functional groups.

Case Study 1: Synthesis of Anticancer Agents

A study published in the European Journal of Medicinal Chemistry focused on synthesizing new pyrazole derivatives from this compound. The synthesized compounds were evaluated for their anticancer activity against human cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .

Case Study 2: Antimicrobial Evaluation

Another research effort assessed the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Core Heterocycle Variations

(a) Imidazole-Based Analogues

Compounds such as ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate (Fig. 1F in ) share an ester functional group but differ in their heterocyclic core (imidazole vs. pyrazole) and substituents. The imidazole derivatives often feature aromatic phenyl or halogenated phenyl groups (e.g., 4-chloro, 4-bromo), which enhance π-π stacking interactions in ligand-receptor binding studies . In contrast, the formyl group in the target compound increases electrophilicity, making it more reactive in nucleophilic addition reactions .

(b) Benzofuran-Based Analogues

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () replaces the pyrazole ring with a benzofuran core. The sulfinyl group and bromo substituent introduce strong intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking with a center-to-center distance of 3.814(9) Å ), resulting in a more rigid crystalline structure compared to the target compound .

Functional Group Reactivity

  • Formyl Group (Target Compound) : The aldehyde group enables condensation reactions (e.g., Schiff base formation), which are absent in analogues with inert substituents like chloro or bromo .
  • Sulfinyl Group (Benzofuran Analogue) : Enhances polarity and hydrogen-bonding capacity, critical for stabilizing crystal structures .

Commercial and Practical Considerations

  • Pricing : The target compound is priced between $181 (500 mg) and $4,510 (5 g) , reflecting its niche applications and discontinued status . In contrast, imidazole derivatives are more widely available due to their established roles in drug discovery .
  • Stability : The formyl group in the target compound may reduce shelf life compared to halogenated analogues, which are less prone to oxidation .

Biological Activity

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative with significant potential in medicinal chemistry. This compound is characterized by its molecular formula C9H11ClN2O3C_9H_{11}ClN_2O_3 and a molecular weight of 230.65 g/mol. The biological activity of this compound has been the subject of various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This method allows for the formation of the desired compound while maintaining its structural integrity.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group.
  • Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives have been reported to exert antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Case Studies

  • In Vitro Studies : In one study, derivatives of pyrazole demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating potent activity. These findings suggest that modifications in the pyrazole structure can enhance biological efficacy against specific cancer types .
  • In Vivo Studies : Animal models have shown that certain pyrazole derivatives possess antitumor activity, leading to decreased tumor size and improved survival rates in treated subjects. These results support further exploration into their therapeutic potential .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various pathogens. The mechanism often involves interference with bacterial enzymes or metabolic pathways .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in preclinical studies, where it exhibited the ability to reduce inflammation markers in vitro. This activity may be attributed to its interaction with specific inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes and receptors involved in cancer progression and inflammation. The presence of the formyl group and the pyrazole ring enhances binding affinity to these targets, modulating various biological pathways effectively .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

Compound NameStructure VariationsBiological Activity
Ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetateMethyl group at position 3Anticancer, antimicrobial
Ethyl 2-(5-chloro-4-formyl-3-phenylpyrazol-1-yl)acetatePhenyl group instead of methylEnhanced reactivity and potential anticancer effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate, and how can reaction intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via formylation and esterification of pyrazole precursors. For instance, Mannich reactions are effective for introducing substituents like formyl groups to pyrazole cores . Optimization involves adjusting reaction parameters (e.g., temperature, catalyst loading) and monitoring intermediates using thin-layer chromatography (TLC) or HPLC. X-ray crystallography (e.g., single-crystal analysis) can confirm intermediate structures .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., formyl, chloro, methyl) and verify regioselectivity. The ester carbonyl typically appears at ~170 ppm in 13^{13}C NMR .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the pyrazole-acetate linkage and planarity of the formyl group .
  • IR : Confirms functional groups (C=O stretch at ~1700 cm1^{-1} for esters and formyl groups) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the formylation of 5-chloro-3-methylpyrazole precursors?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density distributions to identify reactive sites. For example, the formyl group preferentially attacks the 4-position due to steric and electronic effects from the 3-methyl and 5-chloro substituents . Transition-state analysis further clarifies activation barriers for competing pathways.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., ambiguous NMR signals) require cross-validation:

  • 2D NMR : HSQC and HMBC correlate protons and carbons to confirm connectivity .
  • XRD vs. DFT : Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies caused by crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas when isotopic patterns conflict with expected fragmentation .

Q. What strategies improve reaction yield and purity in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems enhance reproducibility by minimizing side reactions (e.g., hydrolysis of the ester group) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate formylation while reducing byproducts .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) to isolate the product from polar impurities .

Q. How can mechanistic studies differentiate between electrophilic and nucleophilic pathways in pyrazole functionalization?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18^{18}O in the formyl group to track electrophilic substitution via mass shifts in HRMS .
  • Kinetic Studies : Monitor reaction rates under varying pH and solvent polarities. A linear free-energy relationship (LFER) suggests an electrophilic mechanism if substituent effects correlate with Hammett parameters .

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